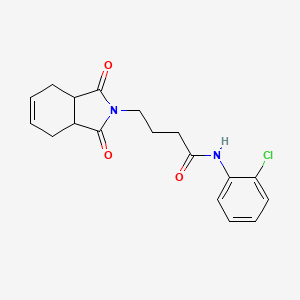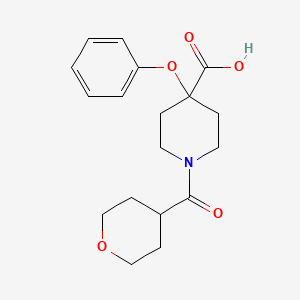![molecular formula C15H23N3O4 B5370802 7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370802.png)
7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in scientific research. It belongs to the class of spirocyclic compounds and has been synthesized using various methods. 5]decan-6-one.
Mecanismo De Acción
The mechanism of action of 7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to exert its antibacterial and antifungal properties by inhibiting the biosynthesis of cell wall components. It has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and does not cause significant changes in the biochemical and physiological parameters of experimental animals. However, further studies are required to fully understand the long-term effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its high selectivity towards certain bacterial and fungal strains. However, its limited solubility in water and organic solvents can be a limitation in some experiments.
Direcciones Futuras
There are several future directions for the research on 7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one. One of the areas of interest is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential as a chiral selector in enantioselective chromatography. Additionally, further studies are required to fully understand the mechanism of action and long-term effects of this compound on living organisms.
Métodos De Síntesis
7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one can be synthesized using different methods. One of the methods involves the reaction of 4-morpholinecarboxylic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. This reaction leads to the formation of 4-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)morpholine, which further reacts with 7-methyl-1,5-diazaspiro[4.4]nonane-6,8-dione to yield this compound.
Aplicaciones Científicas De Investigación
7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential in various scientific research applications. It has been found to possess antibacterial, antifungal, and antitumor properties. It has also been studied for its potential as a chiral selector in chromatography and as a ligand in coordination chemistry.
Propiedades
IUPAC Name |
1-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decan-2-yl)-2-morpholin-4-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-16-5-2-3-15(14(16)21)4-6-18(11-15)13(20)12(19)17-7-9-22-10-8-17/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUFZGGFUGQXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-5-{1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5370732.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5370741.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B5370745.png)
![4-cyano-N,N,3-trimethyl-5-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxamide](/img/structure/B5370753.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5370755.png)
![(3S*,4S*)-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3,4-diol](/img/structure/B5370759.png)
![2-(benzylthio)-6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5370762.png)
![(4aS*,8aR*)-6-[(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5370766.png)
![[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B5370775.png)
![2-methyl-4-(4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5370783.png)
![7-ethyl-1-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5370790.png)

![(5R,11aS)-3-[6-(methoxymethyl)pyrimidin-4-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5370798.png)